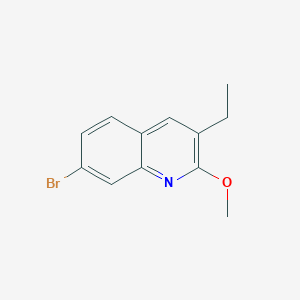

7-Bromo-3-ethyl-2-methoxyquinoline

Description

Retrosynthetic Analysis of the 7-Bromo-3-ethyl-2-methoxyquinoline Scaffold

A retrosynthetic analysis of this compound suggests several potential disconnections. The methoxy (B1213986) group at the C2 position is a key feature. This group can be introduced via nucleophilic substitution of a suitable leaving group, such as a chlorine atom. This leads to the precursor 7-Bromo-2-chloro-3-ethylquinoline .

Further disconnection of this 2-chloroquinoline intermediate can be envisioned through a cyclization reaction. A common strategy for forming the quinoline (B57606) ring is the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing a reactive α-methylene group. This approach would disconnect the N1-C2 and C3-C4 bonds.

This retrosynthetic path suggests that a plausible forward synthesis would involve:

Construction of a 7-Bromo-3-ethyl-1H-quinolin-2-one (a quinolinone) intermediate.

Conversion of the quinolinone to the 7-Bromo-2-chloro-3-ethylquinoline .

Substitution of the chloro group with a methoxy group to yield the final product.

The key starting materials for this proposed route would be a substituted aniline, such as 4-bromoaniline , and a β-keto ester, like ethyl 2-ethyl-3-oxobutanoate , which would cyclize under appropriate conditions (e.g., Conrad-Limpach synthesis) to form the quinolinone ring.

General Strategies for Quinoline Core Construction

The synthesis of the quinoline skeleton is well-established, with several named reactions providing versatile routes to a wide array of derivatives. iipseries.org These classical methods, discovered in the late 19th century, remain fundamental in organic synthesis. iipseries.org

The Friedländer synthesis is a straightforward method for producing poly-substituted quinolines. nih.gov The reaction consists of a condensation followed by cyclodehydration between a 2-aminoaryl aldehyde or ketone and a carbonyl compound that has a reactive α-methylene group. nih.gov The reaction can be catalyzed by acids, bases, or simply by heating the reactants. nih.govcambridge.org

Two primary mechanisms are proposed: one begins with an aldol condensation followed by cyclization and dehydration, while the other starts with the formation of a Schiff base, followed by an intramolecular aldol-type reaction and subsequent elimination of water. cambridge.org A variety of catalysts have been employed to improve the efficiency and conditions of the Friedländer reaction, including Lewis acids, Brönsted acids, and ionic liquids. nih.gov

Modern adaptations have focused on developing more environmentally friendly and efficient protocols. For instance, microwave-assisted synthesis and the use of solid-supported catalysts like PEG-SO3H have been reported to give good to excellent yields of substituted quinolines. nih.gov

Table 1: Selected Catalysts for the Friedländer Synthesis

| Catalyst | Conditions | Notes |

|---|---|---|

| Sodium hydroxide | Aqueous or alcoholic reflux | The classical method reported by Paul Friedländer. nih.gov |

| Trifluoroacetic acid | Varies | Acid-catalyzed variant. |

| Lewis Acids | Varies | Commonly used and efficient (e.g., Nd(NO3)3·6H2O). nih.gov |

| PEG-SO3H | Aqueous medium, 60 °C | An environmentally friendly, reusable catalyst. nih.gov |

| Sulfonated rice husk ash (RHA-SO3H) | Solvent-free | Efficient, high yields, and short reaction times. nih.gov |

| Dendritic hydrocarbon/fluorocarbon chains | Solvent-free, 80 °C | Acts as a nanoreactor. nih.gov |

The Skraup-Doebner-von Miller synthesis is a powerful method for creating quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.org This reaction, also known simply as the Doebner-Miller reaction, is typically catalyzed by strong acids like sulfuric acid, often in the presence of an oxidizing agent. iipseries.orgwikipedia.org A variation known as the Beyer method prepares the α,β-unsaturated carbonyl compound in situ from two carbonyl compounds via an aldol condensation. wikipedia.org

The mechanism of this reaction has been a subject of debate. A modern interpretation based on isotope-labeling experiments suggests a fragmentation-recombination pathway. wikipedia.orgnih.gov The process is thought to begin with a nucleophilic conjugate addition of the aniline to the enone. wikipedia.org This is followed by fragmentation and recombination to form a conjugated imine, which then undergoes cyclization and aromatization to yield the quinoline product. wikipedia.orgnih.gov

The reaction can be catalyzed by various Lewis and Brønsted acids, including tin tetrachloride, scandium(III) triflate, and p-toluenesulfonic acid. wikipedia.org The synthesis of 7-bromo-5-methoxyquinoline has been achieved using a Skraup condensation of 3-bromo-5-methoxyaniline with glycerol and an oxidant, although this can produce isomeric mixtures. google.com

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin or its derivatives with a carbonyl compound in the presence of a base. google.com The reaction, also known as the Pfitzinger-Borsche reaction, begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. google.com This intermediate then condenses with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to give the final quinoline-4-carboxylic acid. google.com

These resulting cinchoninic acid derivatives can be valuable intermediates, as the carboxylic acid group can be removed or transformed. For example, we have been interested in the preparation of substituted quinoline acids which might have value as therapeutic agents. google.com The reaction has been widely used in the synthesis of various bioactive molecules and drug intermediates. google.com

Palladium-catalyzed reactions have become indispensable tools in organic synthesis due to their mild reaction conditions and tolerance of a wide range of functional groups. google.com Several strategies utilizing palladium catalysts have been developed for the synthesis of quinolines.

One approach involves the oxidative cyclization of o-vinylanilines with alkynes in the presence of molecular oxygen as the oxidant. This method constructs 2,3-disubstituted quinolines through a proposed sequence of intermolecular amination of the alkyne, insertion of the olefin, and oxidative cleavage.

Another strategy is the cascade reaction of o-aminocinnamonitriles with arylhydrazines. google.com This process is thought to involve a sequential denitrogenative addition followed by an intramolecular cyclization to form 2-arylquinolines. google.com Palladium catalysis has also been employed in the synthesis of quinolinones through the coupling of 2-iodoaniline with α,β-unsaturated carbonyl compounds, followed by cyclization. google.com Furthermore, Pd(II)-catalyzed intramolecular C-H alkenylation of N-phenylacrylamides provides a direct route to the quinolin-2(1H)-one core. google.com

Electrophilic cyclization offers a mild and efficient pathway to functionalized quinolines, particularly those bearing a halogen at the 3-position. This method typically involves the reaction of N-(2-alkynyl)anilines with an electrophile. nih.gov

In this approach, propargylic anilines are first synthesized and then treated with electrophiles such as iodine monochloride (ICl), iodine (I2), or bromine (Br2). nih.gov The reaction proceeds via a 6-endo-dig cyclization, where the aniline nitrogen or the aromatic ring attacks the alkyne activated by the electrophile. This provides a direct route to 3-haloquinolines under gentle conditions. nih.gov The reaction is often tolerant of various functional groups on the aniline ring. For example, cyclization of an aniline bearing an ester group has been shown to proceed successfully, yielding the corresponding quinoline in high yield. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C12H12BrNO |

|---|---|

Molecular Weight |

266.13 g/mol |

IUPAC Name |

7-bromo-3-ethyl-2-methoxyquinoline |

InChI |

InChI=1S/C12H12BrNO/c1-3-8-6-9-4-5-10(13)7-11(9)14-12(8)15-2/h4-7H,3H2,1-2H3 |

InChI Key |

SDUFBAAIQMRNJE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N=C2C=C(C=CC2=C1)Br)OC |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromo 3 Ethyl 2 Methoxyquinoline

Specific Synthetic Routes to 7-Bromo-3-ethyl-2-methoxyquinoline

The synthesis of this compound requires the strategic introduction of three distinct substituents onto the quinoline (B57606) core: a bromine atom at the 7-position, an ethyl group at the 3-position, and a methoxy (B1213986) group at the 2-position.

Strategies for Bromination at the 7-Position of the Quinoline Ring System

Electrophilic aromatic substitution on the quinoline ring is a key strategy for introducing a bromine atom. The reactivity of the quinoline system is complex; the pyridine ring is electron-deficient, making it less susceptible to electrophilic attack than the benzene ring. Under acidic conditions, the nitrogen atom is protonated, further deactivating the pyridine ring and directing electrophilic attack to the benzene ring, primarily at the 5- and 8-positions. numberanalytics.com

However, direct bromination at the 7-position can be achieved, often as part of a mixture of isomers, depending on the reaction conditions and the substituents already present on the ring. For instance, the bromination of 8-substituted quinolines has been studied, where the directing effects of the existing substituent play a crucial role in determining the position of the incoming bromine atom. wikipedia.org In some cases, multi-step procedures involving the synthesis of tetrahydroquinolines followed by NBS-mediated bromination and subsequent dehydrogenation can provide access to polybrominated quinolines. nih.gov

Table 1: Bromination Strategies for the Quinoline Ring

| Reagent/Method | Position(s) of Bromination | Notes |

| Br₂ / H₂SO₄ | 5- and 8-positions | Common for electrophilic substitution on the unsubstituted quinoline ring. |

| NBS (N-Bromosuccinimide) | Varies | Can be used for selective bromination, often on activated or modified ring systems like tetrahydroquinolines. nih.gov |

| Br₂ in CCl₄ or CH₃CN/CH₂Cl₂ | Varies (e.g., 5,7-dibromo) | Reaction conditions can be optimized for specific di- or mono-bromination of substituted quinolines. wikipedia.org |

Methodologies for Ethylation at the 3-Position

Introducing an ethyl group at the 3-position of the quinoline ring can be challenging. Classical methods like the Doebner-von Miller reaction can be adapted to produce 3-substituted quinolines. For example, using an α,β-unsaturated ketone that will lead to a 3-ethyl substituent is a viable, though potentially low-yield, approach. researchgate.net

Another strategy involves building the quinoline ring from precursors that already contain the ethyl group. The Gould-Jacobs reaction, for instance, can be modified by using a substituted malonic ester like ethyl propionylacetate, which can potentially lead to a 3-ethyl-4-hydroxyquinoline intermediate. sigmaaldrich.com This intermediate can then be further derivatized.

Modern synthetic methods offer more direct routes:

Palladium-Catalyzed Cross-Coupling Reactions: These powerful reactions can form carbon-carbon bonds. A pre-functionalized quinoline (e.g., a 3-haloquinoline) can be coupled with an ethylating agent like ethylboronic acid or an ethyl Grignard reagent using a palladium catalyst. organic-chemistry.orgyoutube.com

Radical Reactions: Radical ethylation can also be a potential route, although controlling the regioselectivity can be a significant challenge. nih.gov

Cyclization of N-(2-Alkynyl)anilines: The electrophilic cyclization of N-(2-alkynyl)anilines, where the alkyne bears an ethyl group, can yield 3-ethylquinolines directly. nih.gov

Techniques for Methoxylation at the 2-Position of the Quinoline Nucleus

The 2-position of the quinoline ring is electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNA_r). masterorganicchemistry.compressbooks.pub This makes the introduction of a methoxy group at this position relatively straightforward, provided a suitable leaving group is present.

The most common strategy involves the synthesis of a 2-chloroquinoline intermediate. The Vilsmeier-Haack reaction on an appropriate acetanilide can produce 2-chloro-3-formylquinolines, which are versatile intermediates. rsc.orgresearchgate.net The chlorine atom at the 2-position is highly activated towards nucleophilic displacement.

The methoxylation step is typically achieved by reacting the 2-chloroquinoline derivative with sodium methoxide in a suitable solvent like methanol or DMF. researchgate.netpearson.com The methoxide ion acts as the nucleophile, displacing the chloride ion to form the 2-methoxyquinoline product. Research has shown that 2-chloroquinoline exhibits high reactivity towards methoxide ions. researchgate.net

Table 2: Key Reactions for Methoxylation at the 2-Position

| Starting Material | Reagent | Product | Reaction Type |

| 2-Chloroquinoline derivative | Sodium Methoxide (NaOCH₃) | 2-Methoxyquinoline derivative | Nucleophilic Aromatic Substitution (SNA_r) |

| 2-Hydroxyquinoline (Quinolin-2-one) | Methylating Agent (e.g., Methyl Iodide, Dimethyl Sulfate) | 2-Methoxyquinoline derivative | O-Alkylation |

Sequential and Convergent Synthetic Approaches to the Target Compound

Synthesizing a polysubstituted molecule like this compound can be approached in two primary ways: sequentially or convergently.

Sequential Synthesis: This approach involves a linear series of reactions where a simple, often commercially available, starting material is modified step-by-step. For this target compound, a sequential route might start with quinoline itself or a simple aniline. The synthesis would proceed by first forming the quinoline core, followed by the sequential introduction of the bromo, ethyl, and methoxy groups. The order of these steps is critical to manage the regioselectivity and reactivity at each stage. For example, one might first synthesize 2-chloro-3-ethylquinoline, then perform the bromination at the 7-position, and finally displace the 2-chloro group with a methoxy group.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of the desired product and minimizing the formation of unwanted side products. This involves systematically varying parameters such as catalysts, solvents, temperature, and reaction time.

Key Optimization Parameters:

Catalyst: The choice of catalyst is critical. In palladium-catalyzed cross-couplings for ethylation, the ligand used with the palladium source can dramatically affect yield and selectivity. organic-chemistry.orgyoutube.com For acid-catalyzed cyclizations like the Combes or Doebner-von Miller reactions, the type and concentration of the acid (e.g., H₂SO₄ vs. polyphosphoric acid) can be tuned. wikipedia.org

Solvent: The solvent can influence reaction rates and selectivity. For nucleophilic substitution reactions, polar aprotic solvents like DMF are often effective. researchgate.net Recent trends also explore greener solvents like water or ionic liquids to improve the environmental profile of the synthesis. iipseries.org

Temperature and Reaction Time: These parameters are often interdependent. For thermal cyclizations like the Gould-Jacobs reaction, high temperatures are necessary, but prolonged reaction times can lead to degradation of the product. jasco.ro Microwave-assisted synthesis has emerged as a technique to shorten reaction times and often improve yields by enabling rapid heating to high temperatures. d-nb.info

Stoichiometry of Reagents: The ratio of reactants can be adjusted to drive the reaction to completion or to control selectivity, for example, in bromination reactions where using a specific equivalent of the brominating agent can favor mono- versus di-substitution. wikipedia.org

Table 3: Example of Reaction Condition Optimization

| Reaction | Parameter Varied | Observation |

| Gould-Jacobs Cyclization | Temperature & Time | Increasing temperature from 250°C to 300°C can decrease reaction time, but may also increase pressure and cause decarboxylation if time is not optimized. jasco.ro |

| Combes Synthesis | Acid Catalyst | Using a mixture of polyphosphoric acid (PPA) and ethanol can be a more effective dehydrating agent than concentrated sulfuric acid. wikipedia.org |

| Nucleophilic Substitution | Base | In the synthesis of quinolin-4-ones, using a strong base (NaOH) versus a weaker base (Cs₂CO₃) can alter the site of deprotonation and change the regioselectivity of the cyclization. |

Green Chemistry Principles in this compound Synthesis

The development of green synthetic methods for quinolines is an active area of research, moving away from classical methods that often require harsh conditions and hazardous reagents. Traditional methods like the Skraup, Doebner-von Miller, and Friedländer syntheses, while effective, can have significant environmental drawbacks, including the use of strong acids, high temperatures, and toxic reagents or solvents. For instance, the Skraup reaction often employs nitrobenzene, a highly toxic oxidant.

Modern approaches to quinoline synthesis that align with green chemistry principles include the use of eco-friendly catalysts, alternative energy sources, and greener solvents. These strategies aim to improve reaction efficiency, minimize waste, and enhance safety.

Key Green Chemistry Strategies in Quinoline Synthesis:

Catalysis: The use of heterogeneous, reusable catalysts is a cornerstone of green quinoline synthesis. Nanocatalysts, for example, offer high surface area and catalytic activity, often allowing for milder reaction conditions and easier separation from the reaction mixture, which facilitates catalyst recycling.

Alternative Solvents: A significant focus of green chemistry is the replacement of volatile and toxic organic solvents. Water, ethanol, and ionic liquids are explored as greener alternatives in quinoline synthesis. mdpi.com Water is particularly attractive due to its non-toxic, non-flammable, and inexpensive nature. mdpi.com

Energy Efficiency: Microwave irradiation and ultrasound are being utilized as alternative energy sources to conventional heating. These methods can lead to dramatically reduced reaction times, increased yields, and often cleaner reactions with fewer byproducts.

Atom Economy: Multicomponent reactions (MCRs) are a powerful tool in green chemistry as they combine multiple starting materials in a single step to form a complex product, maximizing the incorporation of all reactant atoms into the final product. This approach reduces the number of synthetic steps, saving time, resources, and minimizing waste.

The following table summarizes how green chemistry principles can be applied to the synthesis of quinoline derivatives, which would be relevant for the potential synthesis of this compound.

| Green Chemistry Principle | Application in Quinoline Synthesis | Potential Benefit for this compound Synthesis |

| Prevention | Designing syntheses to minimize waste. | Reduced need for purification and disposal of hazardous byproducts. |

| Atom Economy | Utilizing multicomponent reactions to incorporate all starting materials into the final product. | Higher efficiency and less waste generation. |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents (e.g., nitrobenzene in Skraup synthesis) with safer alternatives. | Improved safety profile of the synthetic process. |

| Designing Safer Chemicals | While the target molecule is defined, this principle would guide the synthesis to avoid producing toxic intermediates. | Minimized risk to researchers and the environment. |

| Safer Solvents and Auxiliaries | Using water, ethanol, or ionic liquids instead of chlorinated or other volatile organic solvents. mdpi.com | Reduced environmental pollution and health risks associated with solvent use. |

| Design for Energy Efficiency | Employing microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. | Lower energy costs and a smaller carbon footprint for the synthesis. |

| Use of Renewable Feedstocks | While not always feasible for complex heterocycles, using starting materials derived from renewable sources is a goal. | Increased sustainability of the overall process. |

| Reduce Derivatives | Using one-pot reactions to avoid protection and deprotection steps. | Fewer reaction steps, leading to higher overall yield and less waste. |

| Catalysis | Using recyclable solid acid or nanocatalysts instead of stoichiometric reagents. nih.gov | Lower catalyst loading, easier product purification, and reduced waste. |

| Design for Degradation | This principle applies more to the final product's lifecycle than its synthesis. | Not directly applicable to the synthesis process itself. |

| Real-time analysis for Pollution Prevention | Monitoring reactions in real-time to prevent the formation of byproducts. | Improved reaction control and minimized waste. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and accidental releases. | A safer laboratory and manufacturing environment. |

The synthesis of a related compound, 7-bromo-5-methoxyquinoline, has been described starting from 3,5-dibromoaniline. google.com A greener alternative to the classical Skraup reaction was employed, avoiding the use of highly toxic nitrobenzene as an oxidant. google.com This highlights a practical application of green chemistry principles in the synthesis of a structurally similar molecule.

Reaction Mechanisms and Chemical Transformations of 7 Bromo 3 Ethyl 2 Methoxyquinoline

Reactivity Profiles of the Bromine Moiety

The bromine atom on the quinoline (B57606) ring is a key site for functionalization, enabling a range of substitution and coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those that are electron-deficient. nih.govmasterorganicchemistry.com In the context of 7-Bromo-3-ethyl-2-methoxyquinoline, the presence of the nitrogen atom in the quinoline ring deactivates the ring towards electrophilic attack and facilitates nucleophilic substitution, especially at the 2- and 4-positions. youtube.com However, SNAr at the 7-position is also possible, particularly with strong nucleophiles and under conditions that promote the reaction.

The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group, in this case, the bromide ion. masterorganicchemistry.com The rate of SNAr reactions is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate. masterorganicchemistry.comnih.gov While the quinoline nitrogen itself provides some activation, additional electron-withdrawing substituents would further enhance the reactivity towards nucleophiles. nih.gov For instance, the introduction of a nitro group can significantly facilitate SNAr reactions on bromoquinolines. nih.gov

Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates, allowing for the introduction of a variety of functional groups. nih.gov

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom at the 7-position of this compound serves as an excellent handle for such transformations.

Table 1: Overview of Suzuki Coupling Reaction

| Component | Description |

|---|---|

| Electrophile | Aryl or vinyl halide (e.g., this compound) |

| Nucleophile | Organoboron compound (e.g., boronic acid, boronic ester) |

| Catalyst | Palladium(0) complex |

| Base | Carbonates, phosphates, hydroxides |

| Solvent | Toluene, dioxane, THF, often with water |

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is highly effective for the synthesis of substituted alkynes. wikipedia.orgyoutube.com The catalytic cycle is believed to involve the formation of a copper acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination. youtube.com The reaction conditions are generally mild, and it tolerates a wide range of functional groups. wikipedia.org For di-substituted halides, the reaction tends to be regioselective, with the acetylene adding to the more reactive halide position. libretexts.org

Table 2: Key Features of Sonogashira Coupling

| Feature | Description |

|---|---|

| Reactants | Terminal alkyne and aryl/vinyl halide |

| Catalysts | Palladium complex and a copper(I) co-catalyst |

| Base | Amine base (e.g., triethylamine, diisopropylamine) |

| Products | Substituted alkynes |

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for the arylation of olefins. nih.gov The mechanism proceeds through oxidative addition of the aryl halide to palladium(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the product and regenerate the catalyst. libretexts.org While aryl iodides are more reactive, aryl bromides are also suitable substrates, though they may require more forcing conditions or specific catalyst systems to avoid side reactions like dehalogenation. beilstein-journals.org

Table 3: Components of the Heck Reaction

| Component | Role |

|---|---|

| Unsaturated Halide | Electrophilic partner (e.g., this compound) |

| Alkene | Nucleophilic partner |

| Catalyst | Palladium(0) complex |

| Base | To neutralize the hydrogen halide produced |

The carbon-bromine bond in this compound can be cleaved through reductive processes to yield the corresponding debrominated compound, 3-ethyl-2-methoxyquinoline. This transformation can be achieved using various reducing agents. Catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a hydrogen source, is a common method. Other methods may include the use of hydride reagents or dissolving metal reductions. Recently, boronic acid has been demonstrated as a catalyst for the reduction of quinolines to tetrahydroquinolines. acs.org

The bromine atom can be used to generate highly reactive organometallic intermediates, such as Grignard reagents and organolithiums, which are powerful nucleophiles in their own right.

Grignard Reagents: Treatment of this compound with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether would lead to the formation of the corresponding Grignard reagent, 7-(magnesiobromo)-3-ethyl-2-methoxyquinoline. byjus.com These organomagnesium compounds are strong nucleophiles and bases, reacting with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. byjus.com

Organolithiums: Alternatively, reaction with a strong organolithium base, such as n-butyllithium or sec-butyllithium, typically at low temperatures, can result in either lithium-halogen exchange to form 7-lithio-3-ethyl-2-methoxyquinoline or deprotonation at an acidic site. This organolithium intermediate is also a potent nucleophile and can be used in various carbon-carbon bond-forming reactions.

Reactivity of the Methoxy (B1213986) Group at the 2-Position

The methoxy group at the 2-position of the quinoline ring is an ether linkage and can undergo cleavage under specific conditions.

The cleavage of the methyl ether to the corresponding 2-quinolone can be accomplished using strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.com The reaction mechanism typically involves protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.comyoutube.com This is followed by a nucleophilic attack of the halide ion on the methyl group in an SN2 fashion. libretexts.org In the case of aryl alkyl ethers, the cleavage selectively produces a phenol (or in this case, a quinolone) and an alkyl halide because the aromatic carbon-oxygen bond is stronger and less susceptible to nucleophilic attack. libretexts.orglibretexts.org

Potential for Substitution Reactions at the Methoxy Position

The methoxy group at the C-2 position of the quinoline ring is a prime site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the pyridine ring significantly lowers the electron density at the C-2 and C-4 positions, making them susceptible to attack by nucleophiles. quimicaorganica.orgresearchgate.net Halogenated and alkoxy-substituted quinolines at these positions are known to readily undergo substitution. quimicaorganica.org

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the C-2 carbon, leading to the formation of a negatively charged tetrahedral intermediate, often referred to as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom. quimicaorganica.org In the subsequent step, the methoxide ion (CH₃O⁻) is eliminated as a leaving group, and the aromaticity of the ring is restored. libretexts.org

Strong nucleophiles are typically required for this transformation. The reactivity can be influenced by the nature of the nucleophile and the reaction conditions.

Table 1: Predicted Nucleophilic Substitution Reactions at C-2

| Nucleophile (Nu⁻) | Reagent Example | Predicted Product |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 7-Bromo-3-ethylquinolin-2(1H)-one |

| Amide | Sodium Amide (NaNH₂) | 2-Amino-7-bromo-3-ethylquinoline |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 7-Bromo-3-ethyl-2-(phenylthio)quinoline |

Reactivity of the Ethyl Group at the 3-Position

The ethyl group at the C-3 position offers several avenues for chemical modification, allowing for the introduction of new functional groups.

The benzylic protons of the ethyl group (the -CH₂- part) are susceptible to free-radical reactions. For instance, radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or light would selectively introduce a bromine atom at the benzylic position. This resulting benzylic bromide is a versatile intermediate that can be readily converted into other functional groups via nucleophilic substitution reactions (SN1 or SN2).

Table 2: Potential Functionalization Pathways for the Ethyl Group

| Reaction | Reagents | Intermediate/Product |

|---|---|---|

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN | 7-Bromo-3-(1-bromoethyl)-2-methoxyquinoline |

| Subsequent Hydrolysis | Water (H₂O) | 1-(7-Bromo-2-methoxyquinolin-3-yl)ethanol |

| Subsequent Amination | Ammonia (NH₃) | 1-(7-Bromo-2-methoxyquinolin-3-yl)ethanamine |

The ethyl group can be oxidized using strong oxidizing agents. Depending on the reaction conditions, the oxidation can yield an acetyl group or, under more vigorous conditions, a carboxylic acid group. For example, oxidation with potassium permanganate (KMnO₄) or chromic acid could transform the ethyl group into a 3-acetyl or a 3-carboxy derivative. pharmaguideline.com

Conversely, the ethyl group itself is an alkyl moiety and is generally resistant to reduction. However, the quinoline ring system can be reduced. Catalytic hydrogenation, for instance using palladium on carbon (Pd/C) with hydrogen gas, would typically reduce the pyridine portion of the quinoline ring first, yielding a 1,2,3,4-tetrahydroquinoline derivative. researchgate.netyoutube.com This process selectively reduces the heterocyclic ring while leaving the benzene ring and the ethyl group intact. researchgate.net

Electrophilic Aromatic Substitution (EAS) Patterns on the Quinoline Ring

Electrophilic aromatic substitution (EAS) on the quinoline nucleus is a complex process governed by the directing effects of the existing substituents and the inherent reactivity of the two fused rings. wikipedia.org

Inherent Reactivity : The pyridine ring is electron-deficient due to the nitrogen atom and is strongly deactivated towards electrophilic attack. Therefore, electrophilic substitution preferentially occurs on the more electron-rich benzene ring, typically at positions C-5 and C-8. researchgate.netnumberanalytics.com

Substituent Effects :

-OCH₃ group (at C-2) : An activating, ortho-, para-directing group.

-CH₂CH₃ group (at C-3) : A weakly activating, ortho-, para-directing group.

-Br group (at C-7) : A deactivating, ortho-, para-directing group. masterorganicchemistry.com

In the case of this compound, position C-7 is blocked. The activating groups at C-2 and C-3 primarily influence the pyridine ring, which is already deactivated. The bromine at C-7 deactivates the benzene ring but would direct incoming electrophiles to its ortho (C-6, C-8) and para positions. However, position C-8 is generally less favored than C-5 in quinoline EAS. youtube.com Therefore, the most likely position for electrophilic attack is C-5, followed by C-6.

Table 3: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 7-Bromo-3-ethyl-2-methoxy-5-nitroquinoline |

| Bromination | Br₂, FeBr₃ | 5,7-Dibromo-3-ethyl-2-methoxyquinoline |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |

Nucleophilic Additions to the Quinoline Core and Heterocycle Transformations

While nucleophilic substitution is favored at C-2 due to the methoxy leaving group, direct nucleophilic addition to the quinoline core is also possible, particularly with strong nucleophiles that are poor leaving groups, such as organometallic reagents. Nucleophilic attack on the quinoline ring generally occurs at the C-2 or C-4 positions. quimicaorganica.orgquora.com

With C-2 substituted, a powerful nucleophile like an organolithium reagent (e.g., n-butyllithium) could potentially add to the C-4 position. This would form a dihydroquinoline anion, which would need to be quenched with a proton source or oxidized to rearomatize, potentially leading to a 4-substituted quinoline. quimicaorganica.org

Ring-Opening and Rearrangement Reactions Involving the Quinoline Scaffold

The quinoline ring is a stable aromatic system but can be cleaved under harsh conditions.

Oxidative Ring-Opening : Strong oxidation, for example with hot, alkaline potassium permanganate (KMnO₄), can lead to the cleavage of the benzene ring. researchgate.net This would result in the formation of a substituted pyridine-2,3-dicarboxylic acid, a derivative of quinolinic acid. wikipedia.orggoogle.com

Reductive Ring-Opening : Certain reductive conditions can also lead to ring-opening, although this is less common than simple reduction of the heterocyclic ring.

Rearrangements : Rearrangements of the quinoline scaffold are not common but can be induced under specific conditions. For example, N-acylated-1,2-dihydroquinolines, formed from the reaction of N-lithio-1,2-dihydroquinolines with acid chlorides, have been shown to undergo rearrangement in the presence of organolithium compounds. rsc.org

Mechanistic Elucidation through Kinetic and Computational Studies

The reactivity of this compound is largely dictated by the electronic properties of the quinoline core and its substituents. The bromine atom at the C-7 position, the methoxy group at C-2, and the ethyl group at C-3 collectively influence the molecule's susceptibility to various chemical transformations. Understanding the precise pathways of these reactions requires detailed mechanistic studies, which are typically pursued through a combination of experimental kinetics and theoretical computational modeling. These investigations are crucial for optimizing reaction conditions and predicting the formation of new chemical entities.

The primary reactive site for many transformations is the carbon-bromine bond at the C-7 position. This site is susceptible to nucleophilic aromatic substitution (SNAr) and is an ideal handle for transition metal-catalyzed cross-coupling reactions. Kinetic studies allow for the determination of reaction rates and the influence of various parameters, while computational chemistry provides insight into the electronic structure, reaction energetics, and the transient species that are difficult to observe experimentally.

Kinetic Studies

Kinetic analysis is a cornerstone of mechanistic chemistry, providing quantitative data on the rate of a chemical reaction and how it is affected by factors such as reactant concentration, temperature, and solvent. For a compound like this compound, kinetic studies are instrumental in elucidating the mechanisms of its key transformations, such as SNAr and palladium-catalyzed couplings.

In a typical kinetic experiment, the reaction progress is monitored over time by measuring the disappearance of a reactant or the appearance of a product. The data are then used to derive a rate law, which mathematically expresses the relationship between the reaction rate and the concentration of the reactants. For instance, in a nucleophilic aromatic substitution reaction with an amine, the rate law might be found to be first-order in both the quinoline substrate and the amine nucleophile, suggesting a bimolecular process.

The effect of temperature on the reaction rate is also studied to determine activation parameters like the activation energy (Ea), which provides a measure of the energy barrier that must be overcome for the reaction to occur.

Table 1: Illustrative Kinetic Data for a Hypothetical SNAr Reaction This table illustrates the principles of determining reaction order and is based on standard kinetic methodologies. The data are not from a specific study on this compound but serve as a representative example.

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |

Computational Studies

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms at the molecular level. nih.govmalariaworld.org DFT calculations can map out the entire energy profile of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. tandfonline.com

For this compound, computational studies can provide deep insights into its reactivity:

Molecular Orbital Analysis: Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—helps to predict the most likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. tandfonline.com

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. tandfonline.com For the title compound, these maps would highlight the electron-deficient (electrophilic) regions, such as the carbon atom bonded to the bromine, and electron-rich (nucleophilic) regions, like the quinoline nitrogen and the oxygen of the methoxy group.

Reaction Pathway Modeling: DFT can be used to model the step-by-step mechanism of a reaction, such as the SNAr pathway. This involves calculating the energy changes as the nucleophile approaches, forms an intermediate (like a Meisenheimer complex), and displaces the bromide ion. nih.gov Similarly, for complex catalytic cycles like the Suzuki-Miyaura coupling, each step (oxidative addition, transmetalation, reductive elimination) can be modeled to understand the role of the catalyst and ligands. usd.edu Computational studies have been used to support mechanisms for reactions involving related bromoquinolines, such as Ni-catalyzed C-H arylation. acs.org

Table 2: Key Parameters from Computational Studies and Their Significance This table summarizes common DFT-derived parameters and their general interpretation in the context of mechanistic studies on aromatic compounds.

| Parameter | Significance |

| HOMO Energy | Indicates the ability to donate an electron; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Indicates the ability to accept an electron; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Represents the chemical reactivity and kinetic stability of the molecule. A smaller gap implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the electron density to identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

| Transition State (TS) Energy | Represents the energy barrier of a reaction step. A lower TS energy indicates a faster reaction rate. |

| Global Hardness/Softness | Measures the resistance to change in electron configuration. Soft molecules are generally more reactive. |

Together, kinetic and computational studies provide a powerful, synergistic approach. Kinetic experiments provide macroscopic, observable data on reaction rates, while computational models offer a microscopic picture of the electronic and structural changes that govern the reaction pathway. This dual approach is essential for a comprehensive mechanistic understanding of the chemical transformations of this compound.

Spectroscopic and Structural Elucidation of 7 Bromo 3 Ethyl 2 Methoxyquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

A ¹H NMR spectrum of 7-Bromo-3-ethyl-2-methoxyquinoline would be expected to show distinct signals for each unique proton environment.

Aromatic Protons: The protons on the quinoline (B57606) ring (H-4, H-5, H-6, and H-8) would appear in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns (singlets, doublets, etc.) would be dictated by their position relative to the bromine, methoxy (B1213986), and ethyl substituents. For instance, the H-8 proton, being adjacent to the bromine atom, would likely experience a different electronic effect than the H-5 proton. The coupling constants (J-values) between adjacent protons would confirm their connectivity.

Ethyl Group Protons: The ethyl group at position 3 would produce two characteristic signals: a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-). The splitting pattern arises from the coupling between these adjacent groups.

Methoxy Group Protons: The methoxy group at position 2 would appear as a sharp singlet, as these protons are not coupled to any other protons.

A ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a distinct signal would be expected for each of the 12 unique carbon atoms.

Quinoline Carbons: The nine carbon atoms of the quinoline core would have chemical shifts influenced by the attached substituents and their position within the heterocyclic and benzene rings. The carbon atom bearing the bromine (C-7) would be significantly affected.

Ethyl Group Carbons: Two signals corresponding to the methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl group would be present.

Methoxy Carbon: A single signal for the methoxy (-OCH₃) carbon would be observed. The chemical shift of this carbon is characteristic of sp³-hybridized carbons bonded to an oxygen atom.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically over two or three bonds. It would be instrumental in confirming the connectivity within the ethyl group and tracing the network of coupled protons in the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. This would definitively link each proton signal to its corresponding carbon in the quinoline ring and the ethyl and methoxy substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is valuable for determining the preferred conformation of the molecule, such as the spatial relationship between the ethyl group and the methoxy group.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Characterization

Mass spectrometry is a key technique used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This exact mass allows for the unambiguous determination of the elemental formula (C₁₂H₁₂BrNO). The presence of a bromine atom would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in two molecular ion peaks of nearly equal intensity, separated by two mass units.

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide a "fingerprint" that helps to piece together the molecular structure. For this compound, expected fragmentation pathways could include:

Loss of a methyl radical (•CH₃) from the methoxy group.

Loss of an ethyl radical (•CH₂CH₃) from the C-3 position.

Loss of a bromine atom (•Br).

Cleavage of the quinoline ring system.

Analysis of these fragmentation patterns would provide confirmatory evidence for the proposed structure.

Infrared (IR) Spectroscopy for Identification of Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths, which corresponds to the vibrational frequencies of specific bonds. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent parts.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| C-H (aromatic) | 3100-3000 | Stretching |

| C-H (aliphatic -CH₂-, -CH₃) | 2960-2850 | Stretching |

| C=N (in quinoline ring) | 1620-1580 | Stretching |

| C=C (aromatic) | 1600-1450 | Stretching |

| C-O (methoxy group) | 1250-1020 | Asymmetric and symmetric stretching |

| C-Br | 600-500 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The quinoline ring system in this compound constitutes a significant chromophore.

The UV-Vis spectrum of quinoline itself typically shows several absorption bands corresponding to π→π* transitions. The presence of substituents such as the bromo, ethyl, and methoxy groups would be expected to cause a bathochromic shift (shift to longer wavelengths) and potentially a hyperchromic effect (increase in absorption intensity) compared to the parent quinoline molecule. This is due to the extension of the conjugated system and the electronic effects of the substituents. While studies on other quinoline derivatives confirm these general trends, specific λmax values for this compound are not available.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

A search of crystallographic databases did not yield a crystal structure for this compound. Therefore, experimental data on its crystal system, space group, and specific molecular dimensions are not available. For comparison, related brominated quinoline structures have been reported, but these cannot be used to definitively describe the title compound.

Other Advanced Spectroscopic and Diffraction Techniques for Structural Refinement

Beyond the fundamental techniques, a variety of advanced methods could be employed for a more detailed structural and electronic characterization of this compound, should the compound be synthesized and isolated. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the molecular structure by showing the chemical environment of each hydrogen and carbon atom. 2D NMR techniques like COSY, HSQC, and HMBC would allow for the unambiguous assignment of all signals.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement. Fragmentation patterns observed in the mass spectrum would offer further structural clues.

Computational Chemistry: In the absence of experimental data, Density Functional Theory (DFT) calculations could be used to predict the geometric, spectroscopic (IR, UV-Vis, NMR), and electronic properties of the molecule.

Theoretical and Computational Chemistry of 7 Bromo 3 Ethyl 2 Methoxyquinoline

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in modern chemistry for elucidating the intricate details of molecular structures and electronic properties. nih.gov For 7-Bromo-3-ethyl-2-methoxyquinoline, these calculations can predict its geometry, reactivity sites, and electronic behavior.

The initial step in the computational analysis of a molecule like this compound involves geometry optimization to find the most stable three-dimensional arrangement of its atoms. This is typically achieved using Density Functional Theory (DFT) methods, such as B3LYP, often paired with a basis set like 6-31G(d,p) or larger for more accurate results. nih.govnih.gov Ab initio methods, while computationally more demanding, can also be employed for high-accuracy calculations. arabjchem.org

For this compound, the quinoline (B57606) ring is expected to be largely planar. The conformational analysis would focus on the rotation around the single bonds connecting the ethyl and methoxy (B1213986) groups to the quinoline core. The potential energy surface can be scanned by systematically rotating these groups to identify the global minimum energy conformer, which represents the most stable structure of the molecule. sci-hub.seeurjchem.com The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-31G(d,p) level)

| Parameter | Bond/Angle | Value |

| Bond Length (Å) | C2-O(methoxy) | 1.35 |

| C3-C(ethyl) | 1.51 | |

| C7-Br | 1.90 | |

| N1-C2 | 1.32 | |

| C8a-N1 | 1.38 | |

| Bond Angle (°) | N1-C2-C3 | 123.5 |

| C2-C3-C4 | 120.0 | |

| C6-C7-Br | 119.8 | |

| C2-O-C(methyl) | 118.0 | |

| Dihedral Angle (°) | C4-C3-C(ethyl)-C(methyl) | 180.0 (anti) |

| C3-C2-O-C(methyl) | 0.0 (syn) |

Note: This data is illustrative and based on typical values for similar structures.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP is plotted onto the electron density surface, where different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green represents regions of neutral potential. wolframcloud.com

For this compound, the MEP map would likely show the most negative potential localized around the nitrogen atom of the quinoline ring due to its lone pair of electrons. The oxygen atom of the methoxy group would also exhibit a region of negative potential. The bromine atom, despite its electronegativity, can have a complex influence. Regions of positive potential are expected around the hydrogen atoms of the ethyl and methoxy groups. This mapping provides a visual guide to the molecule's reactivity. researchgate.netscispace.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of molecules. rsc.orgsemanticscholar.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. semanticscholar.orgscirp.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap (ΔE) | 4.75 |

Note: This data is illustrative and based on general values for substituted quinolines. scirp.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful tools for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. nih.govresearchgate.net For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts and its vibrational frequencies (IR and Raman).

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate NMR chemical shifts. The predicted shifts are then compared to experimental data, often showing good agreement. nih.gov Similarly, the calculation of vibrational frequencies can help in the assignment of experimental IR and Raman spectra. The computed frequencies are often scaled by an empirical factor to better match the experimental values. researchgate.netresearchgate.net

Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C2 | 160.5 | H4 | 7.80 |

| C3 | 125.0 | H5 | 7.95 |

| C4 | 130.2 | H6 | 7.60 |

| C4a | 148.0 | H8 | 8.10 |

| C5 | 128.5 | Ethyl-CH₂ | 2.80 |

| C6 | 129.8 | Ethyl-CH₃ | 1.30 |

| C7 | 118.0 | Methoxy-CH₃ | 4.10 |

| C8 | 127.3 | ||

| C8a | 145.6 | ||

| Ethyl-CH₂ | 22.1 | ||

| Ethyl-CH₃ | 14.2 | ||

| Methoxy-CH₃ | 54.0 |

Note: This data is illustrative and based on general chemical shift ranges for similar functional groups.

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling is a powerful approach to investigate the mechanisms of chemical reactions, providing insights that can be difficult to obtain experimentally. nih.govnih.gov For this compound, computational methods can be used to model various potential reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or metal-catalyzed cross-coupling reactions at the bromine-substituted position.

By mapping the potential energy surface of a reaction, key stationary points, including reactants, products, intermediates, and transition states, can be located and characterized. nih.gov The characterization of a transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis. The calculated activation energies can provide a quantitative measure of the reaction's feasibility. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations are typically performed on single molecules in the gas phase, Molecular Dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase, such as in a solvent. nih.gov MD simulations model the movement of atoms over time based on a force field, allowing for the exploration of conformational dynamics and intermolecular interactions.

For this compound, an MD simulation could be used to study the flexibility of the ethyl and methoxy side chains and their preferred orientations in a particular solvent. It can also be used to investigate how the molecule interacts with solvent molecules or other solutes, providing a more realistic picture of its behavior in a chemical or biological environment. arabjchem.org

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing deep insights into bonding interactions, electron delocalization, and hyperconjugative effects. For a substituted quinoline such as this compound, NBO analysis would elucidate the electronic interactions between the quinoline core and its substituents.

The analysis involves the transformation of the complex many-electron wavefunction of the molecule into a set of localized, chemically intuitive orbitals, such as lone pairs (n), bonding orbitals (σ or π), and antibonding orbitals (σ* or π*). The interactions between these orbitals reveal the extent of electron delocalization, which is crucial for understanding the molecule's stability and reactivity.

Furthermore, NBO analysis can quantify the stabilization energy associated with these interactions. For example, the stabilization energy E(2) is calculated for each donor-acceptor interaction, with higher values indicating stronger interactions. It would be anticipated that significant stabilization energies would arise from the delocalization of π-electrons within the fused ring system, as well as from interactions involving the substituents. The bromo, ethyl, and methoxy groups would influence the electronic landscape of the quinoline ring through a combination of inductive and resonance effects, all of which can be detailed through NBO analysis.

A hypothetical NBO analysis might reveal the following types of interactions, which are typically observed in similar substituted quinoline systems:

π → π interactions:* These are the primary contributors to the aromaticity of the quinoline ring, showing the delocalization of electrons across the fused ring system.

n → π interactions:* The lone pairs on the nitrogen of the quinoline ring and the oxygen of the methoxy group would donate electron density to the π* orbitals of the ring, enhancing electron delocalization.

n → σ interactions:* Interactions involving the lone pairs on the bromine atom and the antibonding orbitals of adjacent C-C or C-N bonds.

σ → σ interactions:* Hyperconjugation involving the C-H and C-C bonds of the ethyl group with the antibonding orbitals of the quinoline ring.

These interactions collectively influence the electron distribution, bond orders, and ultimately, the chemical behavior of this compound.

Computational Insights into Aromaticity and Stability of the Quinoline System

The aromaticity and stability of the quinoline system in this compound can be thoroughly investigated using a variety of computational chemistry techniques, primarily based on Density Functional Theory (DFT). These methods allow for the calculation of geometric, magnetic, and electronic properties that serve as reliable indicators of aromatic character.

One of the most common methods to quantify aromaticity is the Harmonic Oscillator Model of Aromaticity (HOMA) index. The HOMA index is calculated from the bond lengths of the ring system, comparing them to an ideal aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 or negative values suggest a non-aromatic or anti-aromatic character, respectively. For a substituted quinoline, HOMA analysis can be applied to both the benzene and pyridine rings of the quinoline nucleus to assess the individual aromaticity of each ring and the influence of the substituents on them.

Another widely used method is the calculation of Nucleus-Independent Chemical Shift (NICS) values. NICS is a magnetic criterion for aromaticity, where a negative chemical shift value at the center of a ring (or above the ring plane) is indicative of a diatropic ring current, a hallmark of aromaticity. The more negative the NICS value, the stronger the aromatic character. NICS calculations could reveal how the electron-donating methoxy group and the electron-withdrawing bromine atom modulate the aromaticity of the two rings in the quinoline system.

Computational studies on similar substituted quinolines have shown that substituents can have a significant impact on the aromaticity and stability of the quinoline core. mdpi.com For instance, electron-donating groups tend to increase the electron density in the ring, which can affect the π-electron delocalization and thus the aromaticity. Conversely, electron-withdrawing groups can decrease the electron density. The position of the substituents is also critical in determining their effect.

A summary of the kind of data that would be generated from such computational studies is presented in the hypothetical table below.

| Computational Method | Parameter | Benzene Ring | Pyridine Ring |

| HOMA | Aromaticity Index | ~0.9 | ~0.8 |

| NICS(0) | Chemical Shift (ppm) | -9.5 | -8.0 |

| NICS(1) | Chemical Shift (ppm) | -10.2 | -8.7 |

These computational insights are invaluable for understanding the fundamental electronic structure of this compound, providing a theoretical framework for its stability, reactivity, and potential applications.

Advanced Applications and Role As a Synthetic Intermediate

Role as a Synthetic Building Block for Complex Organic Molecules

The strategic placement of functional groups on the 7-Bromo-3-ethyl-2-methoxyquinoline framework makes it a valuable precursor for the construction of more elaborate molecular architectures. Its utility stems from the predictable reactivity of the aryl bromide and the inherent properties of the quinoline (B57606) core.

Precursor in the Development of Novel Heterocyclic Ring Systems

The structure of this compound is well-suited for elaboration into more complex, fused heterocyclic systems. The "7-Bromo-3-ethyl-quinoline" core has been successfully utilized in the synthesis of fused pyrrolo[3,4-b]quinolines. nih.gov In a documented example, a related derivative was used to construct a trans-fused pyrrolidine (B122466) ring system onto the quinoline backbone, demonstrating its capacity to serve as a foundation for polycyclic nitrogen heterocycles. nih.gov

The reactivity of the halogen on the quinoline ring is a key feature in these transformations. By analogy, other halo-quinolines, such as 7-chloroquinoline (B30040) derivatives, have been used as precursors for creating novel linked heterocycles. For instance, 4-azido-7-chloroquinoline participates in copper-catalyzed azide-alkyne cycloaddition (click chemistry) to furnish quinoline-1,2,3-triazole hybrids. mdpi.com This highlights the potential of the C-7 halogen on the target compound to be converted into other functional groups (like an azide) or to participate directly in reactions that build new heterocyclic rings, expanding the library of accessible quinoline-based structures.

Intermediate in the Synthesis of Natural Product Analogues (as synthetic targets)

While no specific total synthesis of a natural product using this compound as an intermediate has been documented, its structural motifs are pertinent to the synthesis of natural product analogues. Bromo-substituted quinolines are recognized as crucial intermediates in the design of complex, biologically active molecules. For example, related bromo-substituted quinolines are precursors in synthetic routes toward inhibitors of the Hepatitis C Virus (HCV) protease, which are complex molecules designed to mimic or interact with biological targets. google.com The quinoline ring itself is a privileged structure found in many alkaloids and pharmacologically active compounds, and the ability to functionalize it via the bromo group makes it a powerful tool for creating analogues of these molecules for structure-activity relationship (SAR) studies.

Scaffolds for Advanced Polycyclic Aromatic Compounds

The C-7 bromine atom is the most significant functional group for extending the aromatic system of this compound. This aryl bromide is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, 8-bromoquinoline, a constitutional isomer of the core scaffold, undergoes direct heteroarylation reactions with various heteroaromatic compounds to produce complex polyheteroaromatic systems. sigmaaldrich.com It is also readily used in other coupling reactions, such as those with acrolein to form fused pyridone systems or with organometallic reagents to create biquinolines. sigmaaldrich.com This reactivity is directly translatable to this compound, allowing for the strategic attachment of other aromatic or heteroaromatic rings at the C-7 position. Another powerful method for functionalizing bromoquinolines is through bromine-lithium exchange, which generates a highly reactive 7-lithioquinoline intermediate that can react with various electrophiles to introduce a wide range of substituents. researchgate.net

Table 1: Potential Cross-Coupling Reactions at the C-7 Position

| Reaction Name | Coupling Partner | Resulting Bond | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Boronic Acids/Esters | C-C (Aryl-Aryl) | Synthesis of biaryl and polycyclic aromatic systems |

| Heck Coupling | Alkenes | C-C (Aryl-Vinyl) | Introduction of unsaturated side chains |

| Sonogashira Coupling | Terminal Alkynes | C-C (Aryl-Alkynyl) | Building blocks for materials science and drug discovery |

| Buchwald-Hartwig | Amines, Alcohols | C-N, C-O | Synthesis of functionalized anilines and ethers |

Applications in Catalysis

The inherent structural features of this compound suggest its potential as a precursor for designing specialized catalysts for both metal-catalyzed and metal-free (organocatalytic) reactions.

Development of Quinoline-Based Ligands for Metal-Catalyzed Reactions

The nitrogen atom of the quinoline ring is a Lewis basic site capable of coordinating to transition metals. This property is the foundation for the development of quinoline-based ligands. 8-Bromoquinoline has been used to prepare 8-quinolylcyclopentadienyl metal complexes, which are used in catalysis. sigmaaldrich.com

Following this principle, this compound can be transformed into sophisticated ligands. The C-7 bromine can be substituted with other donor groups, such as phosphines (e.g., via a palladium-catalyzed C-P coupling reaction) or other nitrogen heterocycles. This would create a bidentate ligand where the quinoline nitrogen and the newly introduced group can chelate to a metal center. The ethyl and methoxy (B1213986) groups at the C-3 and C-2 positions would provide steric bulk and electronic modulation, which are critical for tuning the selectivity and activity of the resulting metal catalyst.

Table 2: Potential Ligand Architectures from this compound

| Ligand Type | Synthetic Transformation | Potential Metal Complex |

|---|---|---|

| N,P-Ligand | Palladium-catalyzed phosphination | Rhodium, Iridium, Palladium |

| N,N-Ligand | Suzuki coupling with a boronic acid-substituted pyridine | Ruthenium, Copper |

Exploration in Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The quinoline nitrogen in this compound is a potential Brønsted or Lewis base site. This basicity could be harnessed to catalyze reactions that proceed through proton abstraction or activation of substrates via hydrogen bonding. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO), a tertiary amine organocatalyst, is effective in promoting the synthesis of various heterocyclic systems like quinazolines. nih.gov By analogy, the quinoline nitrogen could potentially catalyze similar transformations, acting as a mild and sterically defined base. Further modifications, such as the introduction of a chiral center, could pave the way for its use as a scaffold in asymmetric organocatalysis.

Applications in Materials Science

The unique structural and electronic properties of the quinoline nucleus make its derivatives, such as this compound, valuable candidates for advanced materials science applications. The presence of a bromine atom at the 7-position offers a reactive site for further functionalization, while the ethyl and methoxy groups can be used to tune the molecule's solubility, steric hindrance, and electronic characteristics. These features allow for its potential integration into sophisticated materials designed for optical, electronic, and sensing purposes.

Precursors for Optoelectronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Photovoltaics)

Quinoline derivatives are recognized for their significant potential in the field of optoelectronics, largely due to their high electroluminescence efficiency and the extensive delocalization of their electron clouds. mdpi.comresearchgate.net These properties make them attractive building blocks for materials used in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaic (OPV) cells. The quinoline scaffold is an attractive planar aromatic ring system with well-known optoelectronic applications. mdpi.com

The functional groups on this compound—the bromo, ethyl, and methoxy groups—allow for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for matching the energy levels of other materials within an OLED or OPV device to ensure efficient charge injection, transport, and recombination. The bromine atom, in particular, serves as a key handle for synthetic modification via cross-coupling reactions, enabling the attachment of other aromatic or electron-donating/withdrawing groups to create more complex, high-performance optoelectronic materials. The emission of quinoline derivatives is often in the blue region of the spectrum, a critical color for full-color displays and white lighting applications. researchgate.net

Table 1: Potential Optoelectronic Properties of Functionalized Quinoline Derivatives

| Property | Significance in Optoelectronics | Influence of this compound Structure |

|---|---|---|

| High Photoluminescence Quantum Yield | Leads to brighter and more efficient OLEDs. | The rigid, planar quinoline core generally promotes fluorescence. mdpi.com |

| Tunable HOMO/LUMO Energy Levels | Ensures efficient charge injection and transport by matching with electrode and transport layer energy levels. | The ethyl and methoxy groups can modify the electron density, while the bromo group allows for further conjugation to tune energy gaps. acs.org |

| Good Thermal Stability | Essential for long device lifetime and stable operation. | The aromatic quinoline structure provides inherent stability. |

| Ambipolar Charge Transport | Allows for both electrons and holes to be transported, simplifying device architecture. | Diquinoline derivatives have shown this property, suggesting potential for similar multi-quinoline structures derived from this precursor. acs.org |

Scaffolds for Functional Polymers and Dendrimers

The this compound molecule is a suitable scaffold for the synthesis of functional polymers and dendrimers. The quinoline ring system can be incorporated into polymer backbones or used as a core or branching unit in dendrimers, imparting its unique photophysical and electronic properties to the resulting macromolecule. researchgate.net

The bromine atom at the 7-position is particularly significant for polymerization reactions. It can readily participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings. These reactions are workhorses in polymer chemistry for creating carbon-carbon bonds and building up conjugated polymer chains. By reacting the bifunctional this compound with appropriate comonomers, polymers with tailored electronic and optical properties for applications in organic electronics could be synthesized.

In the context of dendrimers, which are highly branched, tree-like macromolecules, the quinoline unit can serve multiple roles. kirj.ee Dendrimers are constructed in a stepwise manner, adding successive "generations" of branching units. kirj.ee A molecule like this compound could be modified to act as an initiator core. More commonly, it could be attached to the periphery of a dendrimer, where the quinoline units would form a functional surface. For example, poly(amidoamine) (PAMAM) dendrimers are often functionalized with various surface groups to create platforms for specific applications, such as drug delivery. kirj.eenih.gov The quinoline's properties could be used to create dendrimers that are fluorescent or have specific ion-binding capabilities.

Components in Chemosensors and Recognition Elements (focusing on chemical interaction)

Quinoline derivatives are widely employed in the design of chemosensors, especially fluorescent sensors, for the detection of various metal ions. epstem.net The quinoline moiety often acts as a fluorophore, a molecule that emits light after absorbing it. The presence of a target analyte, such as a metal ion, can cause a change in the fluorescence properties (e.g., enhancement or quenching) through mechanisms like chelation-enhanced fluorescence (CHEF). nih.gov

The basic quinoline structure, particularly with hydroxyl or amino groups, is known to bind with metal ions. epstem.net While this compound does not possess a hydroxyl group, its nitrogen atom can act as a binding site, and the molecule can be synthetically modified to incorporate stronger chelating units (ionophores). The bromine atom provides a convenient point for such modifications, allowing the attachment of specific recognition elements designed to selectively bind to a target ion.

Research on various quinoline-based chemosensors demonstrates their effectiveness in detecting biologically and environmentally important metal ions, including Zn(II), Cu(I/II), and Fe(II/III). nih.govrsc.orgacs.org The design of these sensors often involves linking the quinoline fluorophore to a specific ion receptor. The interaction between the sensor and the ion alters the electronic state of the quinoline, leading to a measurable change in the optical signal. For example, a quinoline-based probe was designed that could colorimetrically distinguish between cuprous (Cu+) and cupric (Cu2+) ions. rsc.org Another sensor platform based on 8-hydroxyquinoline (B1678124) was developed for the highly selective detection of Cd(II). epstem.net

Table 2: Examples of Quinoline-Based Chemosensors and Their Detection Principles

| Sensor Type | Target Analyte | Principle of Detection | Reference |

|---|---|---|---|

| Quinoline-based fluorescent probe | Cu+, Cu2+ | Differential colorimetric and fluorescent response | rsc.org |

| 8-Hydroxyquinoline platform | Cd(II) | Fluorescence enhancement | epstem.net |

| Quinoline-based thiazole (B1198619) derivatives | Fe2+, Fe3+, Cu2+ | Fluorescence quenching | acs.org |

| XYQ (a novel quinoline derivative) | Zn(II) | Fluorescence turn-on (Chelation-Enhanced Fluorescence) | nih.gov |

| 8-Hydroxyquinoline-derived amino acid | Zn(II) | Peptidylsensor for divalent zinc | epstem.net |

The this compound scaffold could be a starting point for developing new chemosensors. The methoxy and ethyl groups can influence the sensor's solubility and photophysical baseline, while the bromo group is the key to attaching the ion-selective binding moiety.

Other Emerging Chemical Applications

Beyond materials science, this compound serves as a versatile synthetic intermediate for accessing a wide range of more complex, functionalized quinoline derivatives. The quinoline skeleton is a privileged structure found in numerous natural products and pharmacologically active compounds. nih.govnih.gov Therefore, substituted quinolines are of great interest in medicinal chemistry and drug discovery. nih.gov

The bromine atom on the quinoline ring is a key functional group that enables a multitude of chemical transformations. It provides a handle for introducing structural diversity through various cross-coupling reactions. This allows chemists to systematically modify the quinoline core and explore the structure-activity relationships of the resulting compounds. For example, the bromine can be replaced with aryl, alkyl, or other functional groups that can modulate the biological activity or physical properties of the molecule.

Table 3: Potential Synthetic Transformations of this compound